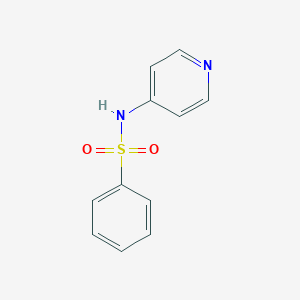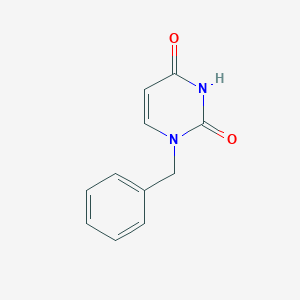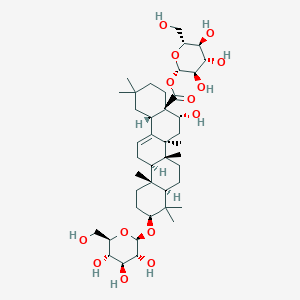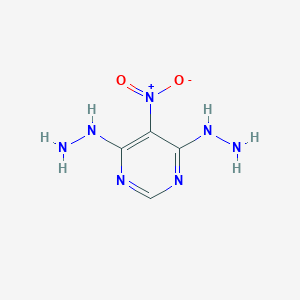
(6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazine derivative of pyrimidine, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure.
Mechanism Of Action
The mechanism of action of (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. In addition, (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleic acids.
Biochemical And Physiological Effects
Studies have shown that (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has low toxicity and does not cause significant biochemical or physiological effects in animals. However, further studies are needed to determine the long-term effects of this compound on human health.
Advantages And Limitations For Lab Experiments
One of the major advantages of (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is its potential use in medicinal chemistry as an anticancer agent. In addition, this compound has low toxicity and can be easily synthesized in the laboratory. However, one of the limitations of (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine. One potential direction is the investigation of its potential use in the treatment of other diseases such as viral infections. Another direction is the development of more efficient synthesis methods for this compound. Finally, further studies are needed to determine the long-term effects of (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine on human health.
Synthesis Methods
The synthesis of (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine involves the reaction of 5-nitro-2,4-dihydroxypyrimidine with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
(6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been studied for its potential use as a herbicide. In materials science, this compound has been investigated for its potential use in the synthesis of metal-organic frameworks.
properties
CAS RN |
3856-10-8 |
|---|---|
Product Name |
(6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine |
Molecular Formula |
C4H7N7O2 |
Molecular Weight |
185.15 g/mol |
IUPAC Name |
(6-hydrazinyl-5-nitropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C4H7N7O2/c5-9-3-2(11(12)13)4(10-6)8-1-7-3/h1H,5-6H2,(H2,7,8,9,10) |
InChI Key |
VCEOYUUKNWGAOT-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(C(=N1)NN)[N+](=O)[O-])NN |
Canonical SMILES |
C1=NC(=C(C(=N1)NN)[N+](=O)[O-])NN |
Other CAS RN |
3856-10-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



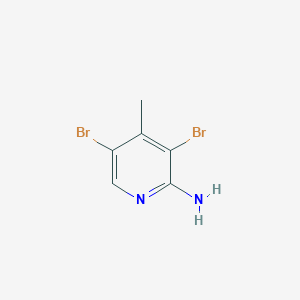
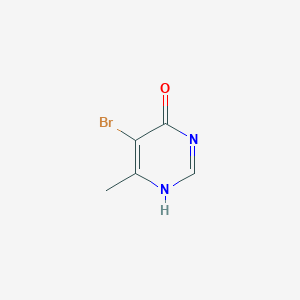
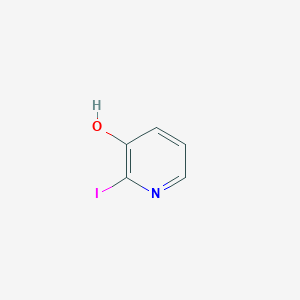
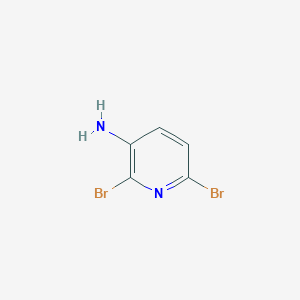

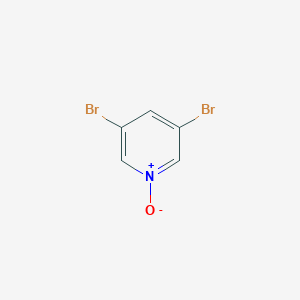
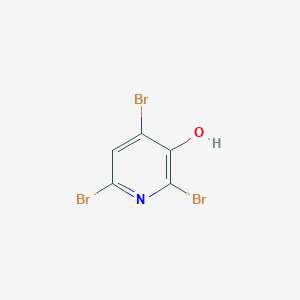
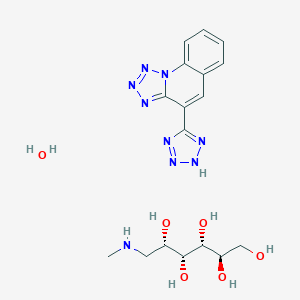
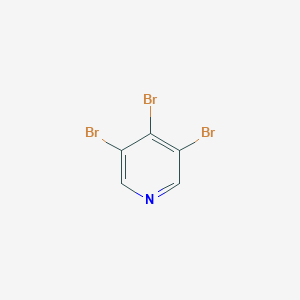
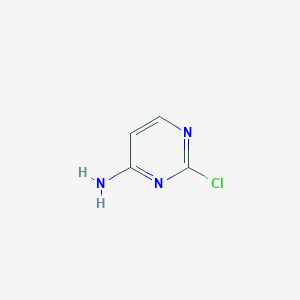
![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)
